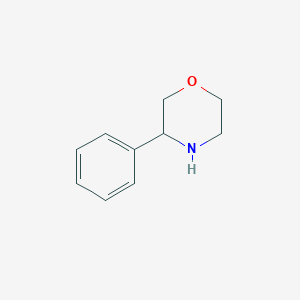
3-Phenylmorpholine
Descripción general
Descripción
3-Phenylmorpholine is an organic compound with the chemical formula C10H13NO. It is a chiral compound, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is widely used in pharmaceutical synthesis and organic synthesis due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Phenylmorpholine can be synthesized through various methods. One common method involves the reaction of morpholine with benzaldehyde. The stereoselectivity of the product can be controlled by selecting an appropriate chiral catalyst or ligand . Another method involves an N-dynamic disassembly-recombination reaction on the phenyl ring, where a benzyl group is introduced on the ring, followed by oxidation, acylation, and reduction .
Industrial Production Methods: Industrial production of this compound typically involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted morpholines, N-oxides, and amine derivatives .
Aplicaciones Científicas De Investigación
3-Phenylmorpholine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of anticancer drugs, antidepressants, analgesics, and immunosuppressants.
Industry: It is employed in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenylmorpholine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, contributing to its antidepressant and analgesic effects .
Comparación Con Compuestos Similares
Phenmetrazine: A psychostimulant drug with similar structural features.
Phendimetrazine: An anorectic agent used for weight loss.
Morpholine: A simpler analog with a wide range of industrial applications.
Uniqueness: 3-Phenylmorpholine is unique due to its chiral nature and its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its specific three-dimensional structure allows for selective interactions with molecular targets, making it valuable in pharmaceutical research .
Propiedades
IUPAC Name |
3-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXKVPCJBPNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930201 | |
| Record name | 3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138713-44-7 | |
| Record name | 3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the replacement of the piperidine ring with a morpholine ring in 3-phenylmorpholine derivatives affect their binding affinity to dopamine D2 receptors?
A: The study reveals that replacing the piperidine ring in 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) with a morpholine ring leads to a complete loss of binding affinity for dopamine D2 receptors []. This suggests that the piperidine ring structure is crucial for interaction with the D2 receptor, possibly due to its specific spatial arrangement and hydrogen bonding capabilities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


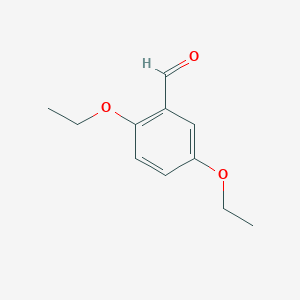
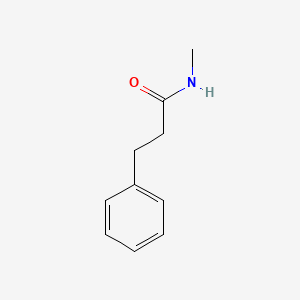
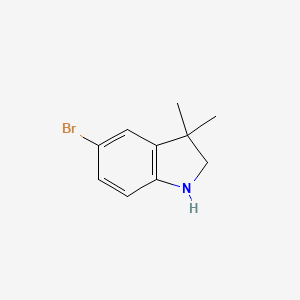
![Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium](/img/structure/B1352816.png)

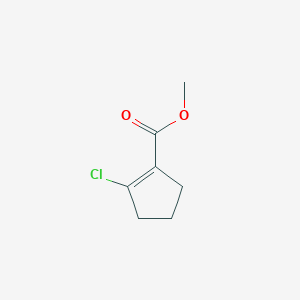
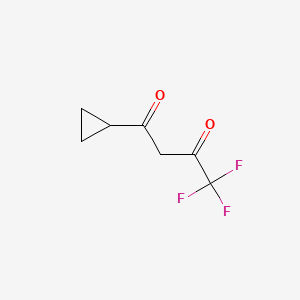

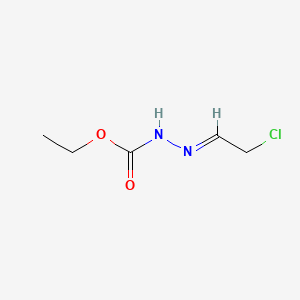
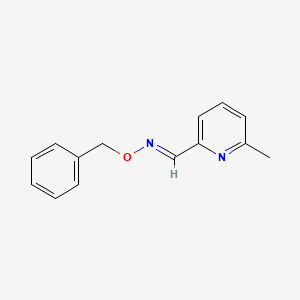

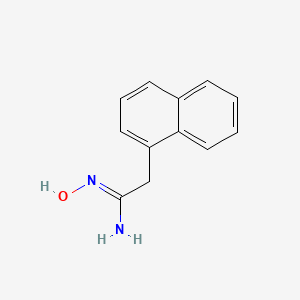

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
